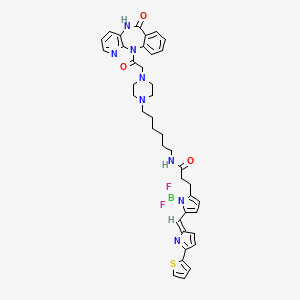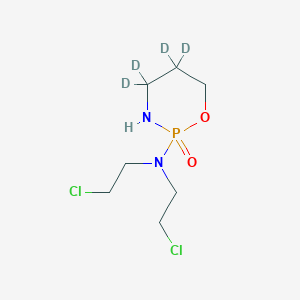
N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it particularly interesting for research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine typically involves the reaction of N,N-bis(2-chloroethyl)amine with deuterated reagents under controlled conditions. One common method includes the reaction of N,N-bis(2-chloroethyl)amine with phosphorus oxychloride (POCl3) and 3-aminopropan-1-ol in an inert aprotic organic solvent. The reaction is carried out at low temperatures, typically between -15°C to -10°C, and involves the gradual addition of reagents to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents in industrial settings requires careful handling and specialized equipment to prevent contamination and ensure the integrity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium hydroxide can lead to the formation of N,N-bis(2-hydroxyethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine, while oxidation reactions can produce N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-oxide .
Applications De Recherche Scientifique
N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in biochemical studies to investigate the effects of deuterium substitution on biological processes.
Medicine: Explored for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialized chemicals and materials with unique properties due to the presence of deuterium atoms
Mécanisme D'action
The mechanism of action of N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This compound can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. The presence of deuterium atoms can influence the rate of these reactions, providing insights into the kinetic isotope effect and its impact on biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-chloroethyl)amine: A related compound without deuterium substitution, commonly used as a chemical warfare agent and in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar alkylating mechanism of action.
Tris(2-chloroethyl)amine: Another nitrogen mustard compound with similar chemical properties and applications .
Uniqueness
N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is unique due to the presence of deuterium atoms, which can alter its chemical and biological properties. This makes it a valuable tool for studying the effects of isotopic substitution on reaction mechanisms and biological activity.
Propriétés
Formule moléculaire |
C7H15Cl2N2O2P |
|---|---|
Poids moléculaire |
265.11 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i1D2,4D2 |
Clé InChI |
CMSMOCZEIVJLDB-RUKOHJPDSA-N |
SMILES isomérique |
[2H]C1(COP(=O)(NC1([2H])[2H])N(CCCl)CCCl)[2H] |
SMILES canonique |
C1CNP(=O)(OC1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778796.png)

![5-methoxy-2-thia-4,9,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B10778807.png)
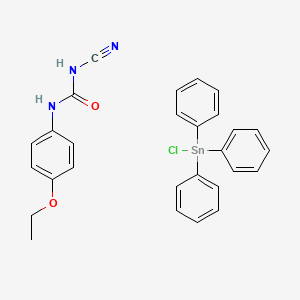
![2-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B10778817.png)


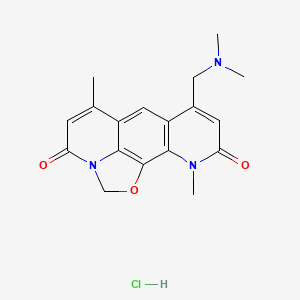
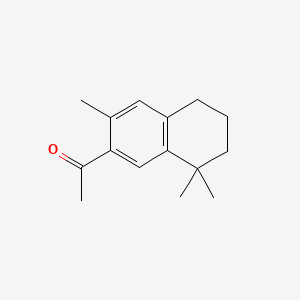
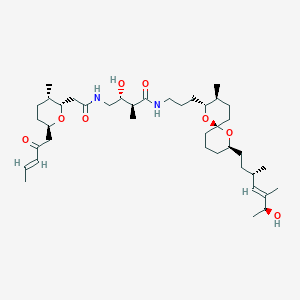

![2,6-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B10778882.png)
![methanesulfonic acid;methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B10778891.png)
